3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c1-2-3(8-11-7-2)4-5-9-10-6-4/h1H3,(H,5,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBZGRZIDFDJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the tetrazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then further reacted with azide to introduce the tetrazole group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Cyclization of Amidoxime Intermediates
The compound is synthesized via cyclization reactions starting from amidoxime precursors. For example:
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Step 1 : 4-Amino-1,2,5-oxadiazole-3-carboxamidoxime reacts with triethyl orthoformate in the presence of catalytic Et₂O·BF₃ to form the 1,2,4-oxadiazole ring.
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Step 2 : Subsequent reductive opening of the oxadiazole ring yields 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole .
Conditions :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Et₃OCH, Et₂O·BF₃, toluene, reflux | 75–85% |
| Reductive opening | H₂/Pd-C, MeOH, RT | 60–70% |
Nitration
The tetrazole ring undergoes nitration to introduce energetic nitro groups. For example:
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Treatment with HNO₃/H₂SO₄ at 0–5°C selectively nitrates the tetrazole ring, forming 3-methyl-4-(5-nitro-2H-tetrazol-5-yl)-1,2,5-oxadiazole .
Data :
-
Density : Increases from 1.66 g/cm³ (parent) to 1.87 g/cm³ (nitrated derivative).
Alkylation and Acylation
The methyl group on the oxadiazole ring can be functionalized:
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Methylation : Reaction with methyl iodide in methanolic KOH produces N-methylated derivatives, separable via column chromatography .
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Acylation : Acetic anhydride reacts with the oxadiazole’s methyl group under acidic conditions to form acetylated derivatives .
Example :
| Reaction | Product | Yield |
|---|---|---|
| Methylation | 3-Methyl-1,2,4-oxadiazole | 80% |
| Acetylation | 3-Acetyloxadiazole | 65% |
1,3-Dipolar Cycloaddition
The tetrazole moiety participates in 1,3-dipolar cycloadditions with nitriles or alkynes:
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Reaction with cyanofurazan forms fused tetrazolo-oxadiazole systems, enhancing thermal stability (decomposition >250°C) .
Conditions :
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Solvent: DMF, 80°C
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Catalyst: ZnCl₂
Energetic Ionic Salts
The tetrazole’s acidity (pKa ~4.5) allows salt formation with nitrogen-rich bases:
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Ammonium salt : Reacting with NH₄OH yields this compound ammonium salt (density: 1.71 g/cm³, detonation velocity: 8,603 m/s) .
Comparison of Energetic Salts :
| Salt Type | Density (g/cm³) | Detonation Velocity (m/s) |
|---|---|---|
| Ammonium | 1.71 | 8,603 |
| Hydroxylaminium | 1.84 | 9,323 |
| Hydrazinium | 1.74 | 9,094 |
Bioisosteric Replacement
The compound serves as a bioisostere for carboxamide groups in multidrug resistance (MDR) reversers:
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P-glycoprotein inhibition : Derivatives show EC₅₀ values as low as 1.6 nM (e.g., compound 15 ), outperforming elacridar (EC₅₀ = 3.3 nM) .
Structure-Activity Relationship (SAR) :
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Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability.
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Methoxy substituents on aryl rings improve ABC transporter modulation .
Thermal Decomposition
Scientific Research Applications
Antimicrobial Activity
Research indicates that various oxadiazole derivatives, including 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole, exhibit significant antimicrobial properties.
Case Studies:
- A study demonstrated that derivatives of 1,2,4-oxadiazoles showed varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 200 μg/mL, indicating their potential as antimicrobial agents .
- Another investigation into substituted oxadiazole compounds highlighted their effectiveness against fungal strains like Aspergillus niger, with some derivatives achieving MIC values as low as 10.8 μM .
Anti-Cancer Applications
The compound has also been evaluated for its anti-cancer properties.
Case Studies:
- In vitro studies conducted on glioblastoma cell lines revealed that certain oxadiazole derivatives induced significant apoptosis in cancer cells. Compounds synthesized from this compound demonstrated cytotoxic effects that were further confirmed through colony formation assays and DNA damage assessments .
- Molecular docking studies have shown that these compounds interact effectively with cancer cell proteins, suggesting a mechanism for their anti-cancer activity .
Anti-Diabetic Properties
Research has also pointed to the potential of this compound in diabetes management.
Case Studies:
- In vivo studies using genetically modified Drosophila melanogaster models indicated that certain synthesized oxadiazole derivatives significantly lowered glucose levels. This suggests a potential application in developing anti-diabetic medications .
Herbicidal Applications
The compound's structural features make it a candidate for herbicide development.
Case Studies:
- Patent literature describes the use of oxadiazole compounds for controlling unwanted vegetation. Specifically, N-(1,2,5-oxadiazol-3-yl)carboxamides have been identified as effective herbicides with broad-spectrum activity against various weed species .
- Research indicates that these compounds can be formulated into herbicidal compositions that exhibit improved selectivity and efficacy at lower application rates compared to traditional herbicides .
Summary of Biological Activities
| Activity | Type | MIC Values | Effectiveness |
|---|---|---|---|
| Antimicrobial | Bacterial/Fungal | 10.8 - 200 μg/mL | Effective against multiple strains |
| Anti-Cancer | Cytotoxic | Varies (not specified) | Induces apoptosis in cancer cells |
| Anti-Diabetic | Glucose Lowering | Significant reduction | Effective in genetic models |
| Herbicidal | Vegetation Control | Effective at low rates | Broad-spectrum activity |
Mechanism of Action
The mechanism by which 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
Structural and Regioisomeric Differences
1,2,5-Oxadiazole vs. Other Oxadiazole Isomers
- 1,2,5-Oxadiazole : Less common than 1,2,4- and 1,3,4-isomers due to challenges in synthesis and stability. Its regioisomeric orientation affects electronic distribution and reactivity .
- 1,3,4-Oxadiazole : Widely used in coordination polymers (e.g., pyridyl-substituted derivatives form multidimensional architectures with transition metals). The 1,2,5-oxadiazole’s tetrazole substituent may offer additional coordination sites compared to pyridyl groups .
- 1,2,3-Oxadiazole : Unstable and typically exists in diazoketone tautomeric forms, limiting its applications .
Substituent Effects
- Tetrazole vs. Thiadiazole : In related compounds, sulfur substitution (e.g., replacing oxygen in oxadiazole with sulfur to form thiadiazole) enhances aromaticity and alters reactivity. For instance, (5Z,6Z)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione dioxime undergoes sulfur substitution to form tricyclic thiadiazolo derivatives under moderate conditions, suggesting higher stability of sulfur-containing analogs in certain environments .
- Methyl vs.
Reactivity and Stability
- Sulfur Substitution : The 1,2,5-oxadiazole ring in the target compound may resist sulfur substitution under conditions where other oxadiazoles (e.g., fused pyrazine systems) undergo ring transformation. This difference highlights the structural influence of the tetrazole substituent on reactivity .
- Aromaticity : Oxadiazoles generally exhibit greater aromaticity than other five-membered heterocycles, contributing to thermal and chemical stability. The tetrazole substituent further stabilizes the molecule through resonance .
Coordination Chemistry
- This contrasts with 1,3,4-oxadiazole ligands, which often rely on pyridyl groups for metal coordination .
- Applications : Coordination polymers derived from 1,3,4-oxadiazoles are well-documented in optoelectronics and catalysis. The tetrazole-functionalized 1,2,5-oxadiazole could expand this scope by introducing redox-active or luminescent properties.
Data Table: Key Comparisons
| Compound Name | Structural Features | Stability | Reactivity with S | Coordination Ability | Applications |
|---|---|---|---|---|---|
| 3-Methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole | 1,2,5-oxadiazole + methyl + tetrazole | High | Low | High (multiple N sites) | Pharmaceuticals, coordination polymers |
| Tricyclic bis([1,2,5]thiadiazolo)-pyrazine | Thiadiazole fused pyrazine | Moderate | High (S-substitution) | Moderate | Organic electronics |
| Pyridyl-1,3,4-oxadiazole | 1,3,4-oxadiazole + pyridyl | High | Low | High (pyridyl N) | Coordination polymers, catalysis |
Biological Activity
3-Methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in multidrug-resistant (MDR) cancer cell lines. Specifically, compounds similar to this compound were found to inhibit P-glycoprotein (P-gp), a key player in drug resistance, thereby increasing the intracellular accumulation of chemotherapeutic agents .
| Compound | Activity | EC50 (nM) | Cell Line |
|---|---|---|---|
| This compound | MDR Reversal | <100 | MDCK-MDR1 |
| Doxorubicin Alone | - | 500 | MDCK-MDR1 |
| Doxorubicin + Oxadiazole Derivative | Enhanced Cytotoxicity | 50 | MDCK-MDR1 |
Antimicrobial Activity
The antimicrobial potential of tetrazole and oxadiazole derivatives has been explored extensively. Compounds with similar structures were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as effective antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- P-Glycoprotein Inhibition : The compound inhibits P-glycoprotein transporters, which are responsible for drug efflux in cancer cells.
- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects may involve disruption of cellular processes or direct interaction with microbial DNA or proteins.
Case Study 1: Anticancer Efficacy in MDR Cells
In a study conducted on MDCK-MDR1 cells, researchers evaluated the effect of this compound on doxorubicin efficacy. The combination treatment resulted in a significant reduction in cell viability compared to doxorubicin alone. This suggests that the compound enhances the effectiveness of existing chemotherapeutics by overcoming drug resistance .
Case Study 2: Antimicrobial Testing
Another study tested various oxadiazole derivatives against a panel of bacterial strains. Compounds structurally related to this compound demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against resistant strains such as MRSA .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole, and how can reaction conditions be refined to improve yields?
The synthesis of 1,2,5-oxadiazoles often involves cyclization reactions or functionalization of pre-existing oxadiazole cores. For halogenated derivatives, challenges in preparation (e.g., low stability or side reactions) may necessitate alternative strategies, such as using nitro-substituted intermediates. Evidence suggests that 3-nitro-1,2,5-oxadiazoles are more accessible and scalable via oxidation of 3-amino precursors . Methodological refinements include:
- Vilsmeier-Haack reaction : Applied to pyrazole intermediates for aldehyde functionalization, as seen in related oxadiazole syntheses .
- [3+2] Cycloaddition : A mild, aqueous-phase method for isoxazole derivatives, adaptable for tetrazole-oxadiazole hybrids via nitrile oxide intermediates .
- Optimization : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate stability and adjust temperature/pH for tetrazole coupling steps.
Q. How can the structural and electronic properties of this compound be characterized to validate its purity and reactivity?
Key techniques include:
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
Stability studies should address:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
- Hydrolytic sensitivity : Test pH-dependent degradation in aqueous buffers (e.g., 0.1 M HCl, PBS) over 24–72 hours .
- Light sensitivity : UV-Vis monitoring under controlled illumination to detect photolytic byproducts .
- Storage recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation or moisture uptake .
Advanced Research Questions
Q. How does the tetrazole moiety influence the biological activity of 1,2,5-oxadiazole derivatives, particularly in targeting pathways like STAT3 inhibition?
The tetrazole group enhances hydrogen-bonding capacity and metal coordination, which may synergize with the oxadiazole’s planar structure for protein binding. To investigate:
- Kinase assays : Screen against STAT3 phosphorylation in cancer cell lines (e.g., MDA-MB-231) using Western blot or ELISA .
- Molecular docking : Compare binding poses of tetrazole-oxadiazole hybrids with known STAT3 inhibitors (e.g., STX-0119) using AutoDock or Schrödinger .
- SAR studies : Synthesize analogs with modified tetrazole substituents (e.g., methyl, phenyl) to correlate electronic effects with IC values .
Q. How can researchers resolve contradictions in reported reactivity data for nitro- vs. halogen-substituted 1,2,5-oxadiazoles?
Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from electronic or steric effects. Strategies include:
- Computational validation : Density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals (FMOs) for nitro and halogen derivatives .
- Controlled kinetic experiments : Compare reaction rates of 3-nitro- and 4-bromo-1,2,5-oxadiazoles under identical conditions (solvent, temperature) .
- Isotopic labeling : Use -labeled intermediates to trace mechanistic pathways in displacement reactions .
Q. What methodologies are recommended for integrating 1,2,5-oxadiazole-tetrazole hybrids into high-energy density materials (HEDMs)?
The oxadiazole ring contributes to density and thermal stability, while tetrazole adds nitrogen content for energetic performance. Approaches include:
- Cocrystallization : Combine with oxidizers (e.g., ammonium perchlorate) to enhance detonation velocity .
- Performance testing : Measure detonation pressure (CHEETAH code) and impact sensitivity (BAM fallhammer test) .
- Synthetic design : Introduce nitro groups or azo linkages to amplify energy release, as seen in 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole derivatives .
Q. How can computational models predict the pharmacokinetic and toxicity profiles of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and bioavailability .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
- MD simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
